
Tenoxicam
概要
説明
Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is primarily used to relieve inflammation, swelling, stiffness, and pain associated with conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, and periarthritis of the shoulders or hips . This compound was patented in 1974 by Roche and approved for medical use in 1987 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Tenoxicam involves the reaction of Methyl 2-Methyl-4-Hydroxy-2H-Thieno [2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide with 2-aminopyridine in alkylbenzene. Alkali carbonate, dried and activated at 150°C, is added to the mixture, which is then reacted for 10-20 hours at reflux temperature. After cooling the reaction products to 0-15°C, crystals are separated, filtered, and dried to obtain crude this compound. The crude product is then purified to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned method, with optimizations for yield and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Tenoxicam undergoes various chemical reactions, including:
Reduction: While specific reduction reactions are less common, the compound’s structure allows for potential reduction at certain functional groups under appropriate conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its amide and thiazine moieties.
Common Reagents and Conditions:
Oxidation: Liver enzymes facilitate the oxidation of this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is 5’-hydroxy-tenoxicam.
Substitution: Depending on the reagents used, various substituted derivatives of this compound can be formed.
科学的研究の応用
Pain Management
- Postoperative Pain Relief : A systematic review assessed the efficacy of single-dose oral tenoxicam for acute postoperative pain. The findings indicated significant analgesic effects within six hours post-administration, supporting its use in postoperative care .
- Chronic Pain Conditions : In a study involving patients with osteoarthrosis or rheumatoid arthritis, this compound was administered at a dose of 20 mg/day over 12 weeks. The results showed improvements in renal function and pain management, with a majority of patients reporting better outcomes at the end of the treatment period .
- Combination Therapy : Research has indicated that this compound can be effectively combined with other analgesics (e.g., paracetamol) to enhance pain relief outcomes. In various studies, combination therapies have shown improved efficacy compared to monotherapy .
Safety Profile
While this compound is generally well-tolerated, it is associated with some adverse effects, predominantly gastrointestinal disturbances. A comprehensive study involving over 1,200 patients revealed that approximately 24% experienced adverse events, with gastrointestinal issues being the most common . Notably, severe reactions such as toxic epidermal necrolysis have been documented, underscoring the importance of monitoring patients closely during treatment .
Case Studies
- Toxic Epidermal Necrolysis : A recent case highlighted a patient who developed toxic epidermal necrolysis after starting this compound for lower back pain. The management included immediate cessation of the drug and initiation of systemic corticosteroids, showcasing the need for vigilance regarding severe skin reactions .
- Renal Safety : In a study focusing on patients with mild to moderate renal impairment, this compound was administered safely over three months without significant deterioration in renal function. This suggests that this compound can be a viable option for pain management in this population when monitored appropriately .
作用機序
Tenoxicam exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins sensitize pain receptors and mediate inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound may inhibit leukocyte migration and stabilize lysosomal membranes, contributing to its anti-inflammatory effects .
類似化合物との比較
- Piroxicam
- Meloxicam
- Lornoxicam
Comparison:
- Piroxicam: Like Tenoxicam, Piroxicam is an oxicam NSAID. this compound has a longer half-life, allowing for less frequent dosing.
- Meloxicam: Meloxicam is another oxicam NSAID with a similar mechanism of action. It is often preferred for its selective inhibition of COX-2, which may result in fewer gastrointestinal side effects compared to this compound.
- Lornoxicam: Lornoxicam is known for its rapid onset of action and is used for acute pain management. This compound, on the other hand, is often used for chronic inflammatory conditions due to its longer duration of action .
This compound’s unique properties, such as its long half-life and broad therapeutic applications, make it a valuable compound in the treatment of various inflammatory conditions.
生物活性
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for its analgesic and anti-inflammatory properties. It is indicated for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain management. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and potential side effects based on diverse research findings.
This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The reduction in prostaglandin levels results in decreased sensitivity of pain receptors and subsequently alleviates pain and inflammation .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed with an absolute bioavailability of 100% when administered orally.
- Protein Binding : The drug exhibits high protein binding (99%), which influences its distribution and efficacy.
- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Half-Life : this compound has a long half-life ranging from 30 to 86 hours, allowing for once-daily dosing in many clinical scenarios .
Antioxidant Properties
Recent studies have indicated that this compound may possess antioxidant effects. In a comparative study with celecoxib, this compound was shown to significantly reduce serum nitrite levels and xanthine oxidase (XO) activity in patients with osteoarthritis. These findings suggest that this compound may modulate oxidative stress pathways, which are implicated in various inflammatory conditions .
Pain Management
This compound has demonstrated efficacy in postoperative pain management. A review highlighted its effectiveness in providing at least 50% pain relief within 4 to 6 hours post-administration. However, the evidence base for its use specifically in acute postoperative settings remains limited due to insufficient studies directly assessing this application .
Case Studies
- Reduction of Postepidural Backache : A study involving local administration of this compound showed a significant reduction in the incidence of postepidural backache compared to control groups. The incidence rates were markedly lower in patients receiving this compound (6.8% vs. 22.8% in controls), indicating its potential as a prophylactic agent in epidural anesthesia .
- Toxic Epidermal Necrolysis : Despite its benefits, this compound is associated with severe adverse effects. A case report documented a patient developing toxic epidermal necrolysis after administration of this compound for lower back pain. This highlights the importance of monitoring for serious skin reactions when using this medication .
Comparative Efficacy
The following table summarizes key findings from studies comparing this compound with other NSAIDs:
Study | Comparison Drug | Outcome | Significance |
---|---|---|---|
Study 1 | Celecoxib | Reduced nitrite levels | Significant (p < 0.05) |
Study 2 | Control | Lower incidence of backache | Significant (p < 0.01) |
Study 3 | Placebo | Pain relief efficacy | Not significant due to lack of data |
特性
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWYQJJBLGYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045486 | |
Record name | Tenoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiinflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis. As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
Record name | Tenoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59804-37-4 | |
Record name | Tenoxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59804-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenoxicam [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tenoxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tenoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tenoxicam?
A1: this compound, like other oxicam-class NSAIDs, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes. [, , ] COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX, this compound reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Q2: Are there differences in this compound’s analgesic effect based on parity?
A2: Research suggests that the analgesic effect of this compound on post-cesarean uterine cramping pain is more pronounced in primiparous women compared to multiparous women. [] This suggests potential differences in prostaglandin synthesis or sensitivity related to parity.
Q3: What is the typical elimination half-life of this compound?
A3: this compound exhibits a relatively long elimination half-life, ranging from 60 to 80 hours. [, ] This property allows for once-daily dosing regimens.
Q4: How does this compound distribute in the body?
A4: this compound demonstrates a high degree of protein binding in plasma, primarily to albumin. [, ] It can penetrate synovial fluid, reaching concentrations lower than those observed in plasma. []
Q5: What is the impact of renal impairment on this compound pharmacokinetics?
A5: Studies show that the pharmacokinetics of this compound and its metabolite, 5-hydroxythis compound, are altered in individuals with creatinine clearance below 40 ml/min. [] The plasma elimination half-life of this compound is shortened in this patient population, possibly due to reduced protein binding and a larger volume of distribution. []
Q6: How does chronic, high-dose aspirin therapy impact this compound's pharmacokinetics?
A6: Co-administration of high-dose aspirin significantly affects this compound's pharmacokinetic parameters. Aspirin reduces this compound's half-life, increases its volume of distribution, and elevates its clearance. [] This interaction likely stems from a competitive protein binding mechanism.
Q7: What clinical conditions have been studied for this compound treatment?
A7: this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute gouty arthritis, and post-operative pain. [, ]
Q8: Is there evidence supporting the combined use of this compound with other analgesics?
A8: Combining this compound with other analgesics, such as paracetamol or local anesthetics like levobupivacaine, has shown promising results in managing postoperative pain. [, ] These combinations may offer enhanced pain relief and reduced opioid consumption.
Q9: What is the evidence for this compound's efficacy in reducing postoperative pain?
A9: Several studies have investigated the use of intravenous this compound for postoperative pain management after various surgical procedures, including abdominal hysterectomy and major gynaecological surgery. [, ] Findings suggest that preoperative administration of intravenous this compound can effectively reduce postoperative pain scores and the need for additional opioid analgesics.
Q10: What are the commonly reported side effects associated with this compound?
A10: As with other NSAIDs, gastrointestinal disturbances are among the most commonly reported side effects of this compound. [] These may include dyspepsia, heartburn, and nausea.
Q11: Does this compound have any potential for cardiovascular risks?
A11: This Q&A focuses solely on information directly presented in the provided research papers. For comprehensive information about potential risks, consult a healthcare professional or refer to up-to-date prescribing information.
Q12: What strategies have been explored to enhance this compound's solubility and dissolution rate?
A12: Researchers have investigated various approaches to improve this compound's physicochemical properties. These include the development of solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), as well as coprecipitation techniques. [, , ]
Q13: What are the advantages of using a transdermal delivery system for this compound?
A13: Transdermal delivery systems offer potential benefits such as avoiding first-pass metabolism, achieving sustained drug release, and improving patient compliance. [] The use of permeation enhancers in transdermal formulations can further enhance this compound's absorption through the skin.
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?
A14: Various analytical methods have been developed and validated for the analysis of this compound in biological matrices and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. [, , ]
Q15: Have any analytical methods been developed to specifically detect this compound in the presence of its metabolites?
A15: Yes, researchers have developed spectrophotometric techniques, such as the area under the curve (AUC) method and Q-analysis, to selectively quantify this compound in the presence of its degradation products. [] These methods allow for the analysis of this compound without requiring prior separation from its metabolites.
Q16: Has the effect of this compound on pulmonary complications during laparoscopic procedures been investigated?
A16: A histological study in rats examined the impact of this compound on lung injuries induced by pneumoperitoneum, a common complication of laparoscopic procedures. [] Results suggested that this compound administration before surgery significantly reduced lung damage, including intra-alveolar hemorrhage, alveolar edema, and congestion.
Q17: What is the potential of zinc-tenoxicam complexes in terms of efficacy and safety?
A17: Studies investigating zinc-tenoxicam complexes have shown comparable anti-inflammatory activity to this compound alone. [] Interestingly, zinc-tenoxicam demonstrated a reduced potential for inducing gastric lesions compared to this compound alone or co-administration of this compound and zinc acetate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。